Benzyl 5-oxooctahydropentalene-2-carboxylate
Overview
Description
Benzyl 5-oxooctahydropentalene-2-carboxylate is an organic compound with the molecular formula C16H18O3. It is characterized by a pale-yellow to yellow-brown sticky oil to semi-solid physical form . This compound is notable for its unique structure, which includes a benzyl ester group attached to a 5-oxooctahydropentalene core.
Safety and Hazards
The safety information for “Benzyl 5-oxooctahydropentalene-2-carboxylate” includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-oxooctahydropentalene-2-carboxylate typically involves the esterification of 5-oxooctahydropentalene-2-carboxylic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-oxooctahydropentalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 5-oxooctahydropentalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 5-oxooctahydropentalene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in a range of chemical reactions, influencing biological processes and chemical transformations. Specific pathways and targets would depend on the context of its application, such as enzyme inhibition or activation in biological systems.
Comparison with Similar Compounds
Benzyl 5-oxooctahydropentalene-2-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl 5-oxooctahydropentalene-2-carboxylate: Similar structure but with a methyl ester group instead of a benzyl ester.
Ethyl 5-oxooctahydropentalene-2-carboxylate: Similar structure but with an ethyl ester group instead of a benzyl ester.
Uniqueness: Benzyl 5-oxooctahydropentalene-2-carboxylate is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The benzyl group provides distinct steric and electronic properties compared to other ester derivatives, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
benzyl 5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c17-15-8-12-6-14(7-13(12)9-15)16(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVVUFBRQOIKMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CC(=O)C2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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